6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as BTDD, is a chemical compound that has gained significant attention in the field of scientific research. BTDD is a pyranone derivative that has shown potential in various applications, including the development of new drugs and as a tool in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is implicated in the development and progression of cancer. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage. Additionally, this compound has been found to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also readily available commercially. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for research on 6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly in vivo. Additionally, there is a need to investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent. Finally, there is potential for the development of new derivatives of this compound with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with potential applications in drug development and biochemical and physiological research. Its synthesis method has been optimized to produce high yields and purity, making it a suitable compound for scientific research. Future research on this compound should focus on its mechanism of action, pharmacokinetics, and toxicity, as well as the development of new derivatives with improved properties.
Scientific Research Applications
6-benzoyl-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential use in drug development. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
6-benzoyl-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-15(2)12(11(17)10-8-6-5-7-9-10)20-14(19)16(3,4)13(15)18/h5-9,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJDUBWXDSGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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